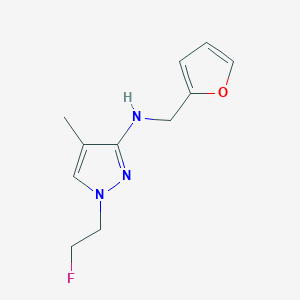
(2R)-2-amino-2-(3-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(3-methylphenyl)acetic acid: is an organic compound with a chiral center, making it optically active This compound is a derivative of phenylacetic acid, where the phenyl group is substituted with a methyl group at the meta position and an amino group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: One common method to synthesize (2R)-2-amino-2-(3-methylphenyl)acetic acid is through the Strecker synthesis, which involves the reaction of an aldehyde (3-methylbenzaldehyde) with ammonium chloride and potassium cyanide, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-2-amino-2-(3-methylphenyl)acetic acid can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral building block in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
- Studied for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The compound’s chiral nature also plays a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Lacks the amino and methyl substitutions, making it less versatile in certain reactions.
(2R)-2-amino-2-phenylacetic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
(2R)-2-amino-2-(4-methylphenyl)acetic acid: The methyl group is at the para position, altering its reactivity and interaction with other molecules.
Uniqueness:
- The presence of both the amino and methyl groups at specific positions provides unique steric and electronic properties.
- Its chiral center allows for enantioselective reactions, making it valuable in asymmetric synthesis.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Clé InChI |
LUSUJXIQPCPYCT-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@H](C(=O)O)N |
SMILES canonique |
CC1=CC(=CC=C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734280.png)
![(3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734286.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11734301.png)
![2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11734322.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11734342.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)
![1-[2-(Trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11734356.png)
![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)
